2-Cyanoisonicotinohydrazide is an organic compound characterized by its unique structure, which includes a cyano group and a hydrazide functional group attached to an isonicotinic acid derivative. The molecular formula of this compound is CHNO, and it features a pyridine ring, which contributes to its chemical properties and biological activity. The presence of both the cyano and hydrazide functionalities allows for diverse chemical reactivity and potential applications in medicinal chemistry and materials science.
2-Cyanoisonicotinohydrazide exhibits notable biological activities, particularly in pharmacological contexts. Research indicates that it may possess:
The synthesis of 2-cyanoisonicotinohydrazide typically involves the following methods:
2-Cyanoisonicotinohydrazide has several applications across various fields:
Interaction studies involving 2-cyanoisonicotinohydrazide focus on its binding affinity with biological targets:
Several compounds share structural similarities with 2-cyanoisonicotinohydrazide. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Isonicotinic Acid Hydrazide | Hydrazone | Lacks cyano group; primarily studied for its antibacterial properties. |
| 4-Cyanopyridine | Pyridine derivative | Exhibits different reactivity due to absence of hydrazone; used in organic synthesis. |
| 2-Aminopyridine | Amino derivative | Known for its role in drug synthesis; lacks cyano functionality. |
| 3-Cyanopyridine | Pyridine derivative | Similar structure but different position of cyano group; used in agrochemical applications. |
The uniqueness of 2-cyanoisonicotinohydrazide lies in its combination of both cyano and hydrazone functionalities, which enhances its reactivity and potential biological applications compared to other similar compounds
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